4-Fluorophenyl 2-methylpropanoate
Description
Properties
CAS No. |
111864-79-0 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11FO2/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
GVARNPQFAVKTPE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)F |
Synonyms |
Propanoic acid, 2-Methyl-, 4-fluorophenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Impact on Lipophilicity: The 4-fluorophenyl group in this compound increases lipophilicity compared to simpler esters like ethyl 2-methylpropanoate, which lacks aromatic substitution. This enhances membrane permeability, a critical factor in drug design . Thioether derivatives (e.g., Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate) introduce sulfur, which may alter metabolic pathways or confer antioxidant properties .
Volatility and Fragrance Applications: Ethyl 2-methylpropanoate, identified as a key aroma compound in mangoes, exhibits high volatility due to its low molecular weight (116.16 g/mol) . In contrast, this compound’s larger aromatic group likely reduces volatility, making it less suitable for fragrances but more stable in prolonged applications.
Biological Activity: Carboxylic acid derivatives like 2-(3-fluoro-4-phenylphenyl)propanoic acid demonstrate anti-inflammatory activity, suggesting that fluorinated aromatic esters could serve as prodrugs or metabolic precursors . The hydrochloride salt of Methyl 2-amino-3-(4-fluorophenyl)propanoate highlights the role of ionizable groups in improving solubility for pharmaceutical delivery .
Steric and Conformational Differences
- This distortion may also apply to this compound, influencing its interactions with enzymes or receptors.
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